1,5-Bis(o-nitroanilino)anthraquinone
Description
Structure
3D Structure
Properties
CAS No. |
21982-51-4 |
|---|---|
Molecular Formula |
C26H16N4O6 |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
1,5-bis(2-nitroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H16N4O6/c31-25-16-8-6-12-20(28-18-10-2-4-14-22(18)30(35)36)24(16)26(32)15-7-5-11-19(23(15)25)27-17-9-1-3-13-21(17)29(33)34/h1-14,27-28H |
InChI Key |
WOXKBZOCKBHPDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=CC=C5[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Significance of the Anthraquinone Core in Contemporary Chemical Sciences
The anthraquinone (B42736) molecule, a tricyclic aromatic ketone, is a foundational structure in organic chemistry. wikipedia.org Its significance stems from a rigid, planar geometry and a quinone system that imparts unique electronic and chemical properties. This core structure is the basis for a wide array of natural and synthetic compounds that have found indispensable roles in various scientific and industrial fields. wikipedia.orgnih.gov
Historically, anthraquinones are famed as the parent compounds for a large class of dyes and pigments. britannica.com The natural red dye alizarin (B75676), extracted from the madder plant root, is a hydroxyanthraquinone derivative whose synthesis in the 19th century marked a pivotal moment in the development of the synthetic dye industry. britannica.com Today, synthetic anthraquinone dyes are valued for their brilliant colors, stability, and excellent fastness properties, making them crucial in the textile industry. dyesonline.netmfa.org
Beyond colorants, the anthraquinone scaffold is vital in industrial processes. It serves as a key catalyst in the alkaline pulping of wood for paper manufacturing, where it accelerates delignification and increases pulp yield. wikipedia.org Furthermore, its derivatives are central to the large-scale industrial production of hydrogen peroxide. wikipedia.org In the realm of medicine, the anthraquinone moiety is recognized as a "privileged scaffold," forming the structural core of numerous therapeutic agents, particularly in anticancer chemotherapy with drugs like doxorubicin (B1662922) and mitoxantrone. nih.govdergipark.org.trnih.gov
The redox-active nature of the quinone unit also makes anthraquinone derivatives promising candidates for advanced materials, especially in the field of energy storage. rsc.org Researchers are actively investigating their use as electrode materials in next-generation organic batteries and aqueous redox flow batteries, which could offer more sustainable and cost-effective energy solutions. rsc.orgresearchgate.netresearchgate.net
Table 1: Physicochemical Properties of 9,10-Anthraquinone
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₈O₂ |
| Molar Mass | 208.21 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 284-286 °C |
| Boiling Point | 379-381 °C |
| Solubility in Water | Very slightly soluble (<0.1 g/100 mL) |
| CAS Number | 84-65-1 |
Data sourced from references wikipedia.orgchemicalbook.comnih.gov.
Overview of Anilino Anthraquinone Derivatives in Functional Material Design
The functionalization of the anthraquinone (B42736) core by introducing substituent groups is a powerful strategy for tuning its properties. Among the most important modifications is the introduction of amino or substituted amino (anilino) groups. Anilino-anthraquinones represent a major class of synthetic dyes and functional molecules whose properties are dictated by the nature and position of the nitrogen-based substituent.
The addition of an anilino group acts as an auxochrome, a group that modifies the ability of the central chromophore (the quinone system) to absorb light. This electronic interaction, specifically an intramolecular charge transfer (ICT) between the electron-donating anilino group and the electron-accepting anthraquinone core, shifts the absorption spectrum to longer wavelengths, resulting in a wide range of deep and brilliant colors from red and violet to blue and green. dyesonline.netevitachem.com Consequently, anilino-anthraquinones are extensively used as disperse, vat, and acid dyes. dyesonline.netchempedia.info
Beyond their role as colorants, the tailored electronic properties of anilino-anthraquinones make them suitable for advanced functional materials. The ability to modify the electron-donating strength of the anilino substituent allows for precise control over the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govresearchgate.net This tunability is crucial for applications in:
Organic Electronics: As n-type semiconductors or redox-active components in molecular electronics. researchgate.net
Chemosensors: Where interaction with an analyte can perturb the ICT process, leading to a detectable colorimetric or fluorescent response.
Pharmacology: As scaffolds for enzyme inhibitors, where the anilino moiety can be modified to achieve specific binding interactions with biological targets. researchgate.net For example, numerous substituted aminoanthraquinones have been investigated as inhibitors for enzymes like ectonucleoside triphosphate diphosphohydrolases (NTPDases). researchgate.net
Positioning of 1,5 Bis O Nitroanilino Anthraquinone Within Current Research Paradigms
The specific compound 1,5-Bis(o-nitroanilino)anthraquinone (CAS Number: 21982-51-4) is a highly specialized derivative designed to explore specific structure-property relationships. While detailed research on this exact molecule is not widespread in public literature, its structure allows for a clear positioning within current research paradigms based on the known effects of its constituent parts.
This molecule is defined by three key structural features:
The Anthraquinone (B42736) Core: Provides the rigid, redox-active, and chromophoric base.
1,5-Disubstitution: The placement of substituents at the 1 and 5 positions is significant. This symmetrical arrangement influences the molecule's packing in the solid state and its interaction with surfaces. Research on other 1,5-disubstituted anthraquinones, such as those derived from 1,5-dichloroanthraquinone (B31372), focuses on creating novel functional materials, including fluorescent analogues and potential anticancer agents. dergipark.org.trgoogle.com
Two ortho-Nitroanilino Groups: This is the most electronically significant feature. The anilino group itself is an electron-donating system that extends the π-conjugation of the anthraquinone core. However, the presence of a nitro group (NO₂) in the ortho position of the aniline (B41778) ring dramatically alters its electronic character. The nitro group is a powerful electron-withdrawing group. Its presence will significantly lower the energy levels of the molecular orbitals.
This specific combination suggests that this compound is likely investigated in fields where fine-tuning of electronic properties is paramount, such as:
Advanced Dyes and Pigments: The strong push-pull electronic nature created by the electron-donating amine and electron-withdrawing nitro group can lead to intense absorption bands and unique colors.
Non-linear Optics: Molecules with significant intramolecular charge transfer characteristics are often candidates for non-linear optical materials.
In essence, this compound can be viewed as a designer molecule, synthesized not for bulk industrial use but for fundamental research into how precise structural and electronic modifications influence the macroscopic properties of the anthraquinone system.
Historical Context and Evolution of Academic Inquiry into Substituted Anthraquinones
The scientific journey of anthraquinones is deeply intertwined with the history of modern organic chemistry and the chemical industry.
Early Era (Pre-1869): For millennia, dyes were derived from natural sources. britannica.com One of the most important was alizarin (B75676), a red pigment from the madder plant root, which was later identified as a dihydroxyanthraquinone. The use of these natural dyes was often complex, requiring mordants (metal salts) to bind the color to fabric. britannica.com
The Dawn of Synthetic Dyes (1869-1900): The pivotal moment for anthraquinone (B42736) chemistry came in 1869, when German chemists Carl Graebe and Carl Liebermann achieved the first synthesis of alizarin from anthracene (B1667546), a component of coal tar. This breakthrough, following the discovery of the first synthetic dye (mauveine) by William Henry Perkin in 1856, effectively launched the synthetic anthraquinone dye industry. dyesonline.net It demonstrated that valuable natural products could be manufactured from cheap industrial byproducts, spurring intense academic and industrial research into aromatic chemistry.
Industrial Expansion (Early 20th Century): The early 1900s saw the commercialization of anthraquinone vat dyes, which became renowned for their exceptional lightfastness and durability. mfa.org Research focused on developing synthetic routes to a vast array of substituted anthraquinones, with different functional groups (hydroxyl, amino, halo, sulfo) yielding a full spectrum of colors. chempedia.info Key synthetic methods, such as Friedel-Crafts reactions and various substitution reactions on the anthraquinone ring, were refined during this period. wikipedia.org
The Shift to Functional Molecules (Mid-20th Century to Present): While dye production remains a major application, the focus of academic inquiry has broadened significantly. The discovery of the anticancer properties of anthracycline antibiotics like doxorubicin (B1662922) in the 1960s opened a new field of medicinal chemistry based on the anthraquinone scaffold. nih.govnih.gov More recently, research has shifted towards designing anthraquinone derivatives for high-performance applications, including organic electronics, selective biological probes, and advanced energy storage systems. rsc.orgresearchgate.net
Future Trajectories and Emerging Research Niches for Novel Anthraquinone Architectures
Retrosynthetic Analysis and Key Disconnections in 1,5-Bis(o-nitroanilino)anthraquinone Synthesis
Retrosynthetic analysis of this compound reveals that the primary disconnection points are the two C-N bonds linking the anthraquinone core to the o-nitroaniline moieties. This disconnection leads to two key synthons: a 1,5-difunctionalized anthraquinone and two equivalents of o-nitroaniline.
The choice of the leaving group on the 1,5-disubstituted anthraquinone precursor is crucial and dictates the subsequent synthetic strategy. The most common precursors are 1,5-dichloroanthraquinone (B31372) or 1,5-dinitroanthraquinone (B1294578). Consequently, the forward synthesis would involve a double nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.
Classical and Contemporary Reaction Pathways for Anthraquinone Core Functionalization
The functionalization of the anthraquinone core to introduce substituents at the 1 and 5 positions is a critical first step. The synthesis of the necessary 1,5-disubstituted anthraquinone precursors can be achieved through various established methods.
Classical Methods:
Halogenation: Direct halogenation of anthraquinone can lead to a mixture of products. However, specific conditions can favor the formation of 1,5-dichloroanthraquinone.
Nitration: The nitration of anthraquinone typically yields a mixture of isomers, but under controlled conditions, 1,5-dinitroanthraquinone can be obtained as a major product.
Contemporary Methods:
Modern synthetic chemistry offers more controlled and efficient methods for the functionalization of the anthraquinone core, although these are often more complex and may not be necessary for the synthesis of simple 1,5-disubstituted precursors.
Anilino Moiety Introduction Techniques and Regioselectivity Control
With the 1,5-disubstituted anthraquinone precursor in hand, the next crucial step is the introduction of the o-nitroanilino moieties. The regioselectivity is inherently controlled by the positions of the leaving groups on the anthraquinone core. The two primary methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation: This classical copper-catalyzed reaction is a widely used method for the formation of C-N bonds. wikipedia.orgrsc.org The reaction involves the coupling of an aryl halide (in this case, 1,5-dichloroanthraquinone) with an amine (o-nitroaniline) in the presence of a copper catalyst and a base. wikipedia.orgrsc.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has emerged as a powerful and versatile tool for C-N bond formation, often proceeding under milder conditions than the Ullmann condensation. acs.org This method would involve the reaction of 1,5-dihaloanthraquinone with o-nitroaniline in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters.
Solvent Effects on Reaction Kinetics and Thermodynamics
The choice of solvent plays a critical role in both Ullmann condensations and Buchwald-Hartwig aminations. Polar aprotic solvents such as DMF, DMSO, or NMP are commonly employed in Ullmann reactions as they can help to solubilize the reactants and facilitate the reaction. wikipedia.org However, in some cases, non-polar solvents like toluene (B28343) or xylene have also been used effectively. arkat-usa.org The solvent polarity can influence the reaction rate and, in some cases, the product distribution.
For Buchwald-Hartwig aminations, a range of solvents can be used, with toluene, dioxane, and DMF being common choices. The optimal solvent often depends on the specific catalyst system and substrates being used.
Catalytic Approaches in C-N Bond Formation (e.g., Buchwald-Hartwig Amination)
Ullmann Condensation: Traditional Ullmann reactions often require stoichiometric amounts of copper powder. rsc.org Modern variations utilize catalytic amounts of copper(I) salts, such as CuI or CuBr, often in the presence of a ligand to improve solubility and catalytic activity.
Buchwald-Hartwig Amination: The success of this reaction is highly dependent on the choice of the palladium precursor and the phosphine ligand. A variety of palladium sources, such as Pd(OAc)₂ or Pd₂(dba)₃, can be used. The ligand plays a crucial role in the catalytic cycle, influencing the rate of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos), are often employed to achieve high catalytic activity. acs.org
| Catalyst System | Reaction Type | Key Features |
| Copper(I) salts (e.g., CuI) | Ullmann Condensation | Classical method, often requires high temperatures. |
| Pd(OAc)₂ / Phosphine Ligand | Buchwald-Hartwig Amination | Milder reaction conditions, high functional group tolerance. |
Temperature and Pressure Influence on Reaction Efficiency
Temperature: Both the Ullmann condensation and Buchwald-Hartwig amination are typically performed at elevated temperatures to overcome the activation energy of the C-N bond formation. Ullmann reactions, in particular, often require high temperatures, sometimes exceeding 150 °C. wikipedia.org The optimal temperature for Buchwald-Hartwig aminations can vary significantly depending on the reactivity of the substrates and the catalyst system employed, but generally falls within the range of 80-120 °C. Higher temperatures can sometimes lead to side reactions and decomposition of the catalyst or products. researchgate.net
Pressure: For reactions conducted in sealed vessels at temperatures above the boiling point of the solvent, the pressure will naturally increase. While external pressure is not typically a parameter that is actively controlled in these reactions, it is a consequence of the reaction conditions. In some specific cases, such as ammonolysis reactions on an industrial scale, high pressure is utilized to maintain gaseous reactants in the liquid phase.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Typical Temperature Range | 150-220 °C | 80-120 °C |
| Catalyst | Copper (I) salts | Palladium complexes |
| Base | K₂CO₃, Cs₂CO₃ | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | DMF, NMP, Nitrobenzene | Toluene, Dioxane, DMF |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound primarily targets the Ullmann condensation reaction, the key step in forming the crucial carbon-nitrogen bonds. This typically involves the reaction of a 1,5-disubstituted anthraquinone, such as 1,5-dichloroanthraquinone, with two equivalents of o-nitroaniline. Greener approaches focus on improving energy efficiency, reducing hazardous waste, and utilizing safer materials.
Microwave-Assisted Synthesis: One of the most significant advancements is the use of microwave irradiation as an energy source. researchgate.net Unlike conventional heating, which can be slow and inefficient, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. rasayanjournal.co.in For the synthesis of anilinoanthraquinone derivatives, this technique has been shown to drastically reduce reaction times from several hours or even days to mere minutes. rasayanjournal.co.innih.gov This acceleration not only increases throughput but also minimizes the formation of side products that can occur during prolonged exposure to high temperatures.
Solvent-Free and Alternative Solvent Systems: Traditional Ullmann reactions often employ high-boiling, toxic, and difficult-to-remove solvents like dimethylformamide (DMF) or nitrobenzene. rasayanjournal.co.in Green methodologies seek to replace these with more benign alternatives or eliminate them entirely.
Solvent-Free Reactions: "Neat" or solid-state synthesis, where reactants are mixed in the absence of a solvent, represents an ideal green approach. nih.gov Microwave-assisted solvent-free synthesis of anthraquinone dyes has been successfully demonstrated, offering benefits of a single-pot reaction, reduced waste, and operational simplicity. rasayanjournal.co.in
Aqueous Media: For certain Ullmann-type couplings, water-based systems, such as phosphate (B84403) buffers, have proven effective, particularly in combination with microwave heating. nih.gov Water is non-toxic, non-flammable, and inexpensive, making it a highly desirable green solvent. mdpi.com
Alternative Green Solvents: Other promising green solvents include ionic liquids and natural deep eutectic solvents (NADESs), which are characterized by low vapor pressure, high thermal stability, and potential for recyclability. mdpi.comrsc.org
Advanced Catalysis: The classic Ullmann reaction uses stoichiometric amounts of copper powder. Modern green approaches focus on using catalytic amounts of copper, often in the form of more reactive elemental copper or copper nanoparticles, which can be recycled. nih.govmdpi.com The development of heterogeneous catalysts, where the copper catalyst is immobilized on a solid support, is a key area of research. mdpi.com These catalysts can be easily separated from the reaction mixture by filtration and reused multiple times, minimizing metal waste and simplifying product purification. mdpi.com
The following table summarizes the comparison between traditional and green synthetic approaches for analogous anilinoanthraquinone syntheses.
| Parameter | Traditional Method (e.g., Conventional Heating) | Green Method (e.g., Microwave-Assisted) |
|---|---|---|
| Energy Source | Oil bath, heating mantle | Microwave irradiation |
| Reaction Time | Hours to days | 2–30 minutes nih.gov |
| Solvents | High-boiling polar solvents (DMF, DMSO, nitrobenzene) rasayanjournal.co.in | Water (phosphate buffer), ionic liquids, or solvent-free nih.govmdpi.com |
| Catalyst | Stoichiometric copper powder | Catalytic elemental copper (Cu(0)) or recyclable supported catalysts nih.govmdpi.com |
| Yield | Often moderate, requires extensive purification | Good to excellent yields with higher purity nih.govekb.eg |
| Environmental Impact | High energy consumption, use of toxic solvents, metal waste | Reduced energy use, benign solvents, potential for catalyst recycling |
Scalability Considerations for Laboratory to Preparative Scale Production
Transitioning the synthesis of this compound from a laboratory setting to a larger preparative or industrial scale introduces a new set of challenges related to safety, efficiency, cost, and process control.
Shift from Batch to Continuous-Flow Processing: While laboratory syntheses are typically performed in batch reactors, scaling up can be more efficiently and safely achieved using continuous-flow technology. researchgate.net In a continuous-flow system, reactants are pumped through a heated tube or microreactor, where the reaction occurs. This approach offers several advantages for scalability:
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise and rapid temperature control, which is critical for managing potentially exothermic reactions and preventing byproduct formation. researchgate.net
Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given moment, significantly reducing the risks associated with high temperatures, high pressures, or explosive intermediates. researchgate.net
Improved Consistency and Yield: Automated control over reaction parameters like temperature, pressure, and residence time leads to more consistent product quality and can be optimized to maximize yield. Studies on the synthesis of related compounds like 1-aminoanthraquinone (B167232) have demonstrated that continuous-flow methods can achieve high yields in minutes. researchgate.net
Process Intensification and Throughput: A major limitation of scaling traditional batch processes is the long reaction time, which occupies reactor vessels and limits production capacity. Green techniques that accelerate the reaction are crucial for scalability. Microwave-assisted synthesis, while challenging to scale directly in its common laboratory form, provides a proof-of-concept for rapid heating. In a preparative context, the principles of rapid heating can be translated to continuous-flow reactors that achieve high temperatures quickly and safely. nih.gov This process intensification leads to significantly higher throughput without requiring massive reactor volumes.
Downstream Processing and Purification: On a larger scale, product isolation and purification become major cost and labor drivers. The choice of solvent and catalyst has a profound impact on downstream processing.
Solvent Removal and Recycling: Using volatile organic solvents on a large scale is costly due to the energy required for removal and the environmental regulations governing their use. Aqueous or solvent-free systems simplify this process immensely. mdpi.com
Catalyst Separation: Separating a homogeneous catalyst from the product can be difficult and costly. The use of heterogeneous or solid-supported catalysts, which can be removed by simple filtration, is highly advantageous for scalable production. mdpi.com Multiphase synthesis, where the catalyst and product reside in different, easily separable liquid phases, also offers a practical solution for simplifying workup at a larger scale. researchgate.net
The table below outlines key considerations when moving from laboratory to preparative scale production.
| Consideration | Laboratory Scale (Batch) | Preparative Scale (Continuous-Flow) |
|---|---|---|
| Process Type | Batch reaction in round-bottom flask | Continuous-flow reaction in a tubular or microreactor system researchgate.net |
| Safety | Manageable risks with standard lab equipment | Inherently safer due to small reaction volume and superior thermal control researchgate.net |
| Throughput | Limited by reaction time and vessel size | High throughput achieved by continuous operation and process intensification |
| Purification | Chromatography, recrystallization | Focus on methods that minimize solvent use, such as filtration of heterogeneous catalysts and direct precipitation of the product |
| Consistency | Variable batch-to-batch | High consistency due to precise automated control of parameters |
Single Crystal X-ray Diffraction Studies for Atomic-Level Structural Determination
While experimental single-crystal X-ray diffraction data for this compound is not publicly available, theoretical modeling provides significant insights into its likely solid-state conformation and intermolecular interactions.
Analysis of Molecular Conformation and Geometry
Computational geometry optimization of this compound reveals a highly non-planar molecular conformation. The central anthraquinone core is predicted to be largely planar, a characteristic feature of this chromophore. However, significant twisting is observed around the C-N bonds connecting the anthraquinone scaffold to the o-nitroanilino substituents. This torsion is a direct consequence of steric hindrance between the hydrogen atoms on the anthraquinone ring (at C2 and C6 positions), the amino protons, and the bulky nitro groups on the adjacent phenyl rings.
| Parameter | Predicted Value |
| Anthraquinone Core Planarity | Largely Planar |
| C(anthraquinone)-N-C(aniline)-C(nitro) Dihedral Angle | 40-60° |
| C(aniline)-N-O(nitro) Dihedral Angle | <10° |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The molecular structure of this compound is rich in functionalities that can participate in a variety of intermolecular interactions, which would govern its crystal packing. Intramolecular hydrogen bonds are anticipated between the amino protons (N-H) and the oxygen atoms of the adjacent nitro groups. These interactions would contribute to the relative orientation of the nitroanilino substituents.
In a crystalline lattice, intermolecular hydrogen bonds could form between the amino groups of one molecule and the nitro or carbonyl groups of neighboring molecules. Furthermore, the extensive aromatic systems of the anthraquinone core and the phenyl rings create opportunities for π-π stacking interactions. These stacking interactions, likely in a slipped-parallel or T-shaped arrangement, would play a significant role in the stabilization of the crystal structure. The presence of the electron-withdrawing nitro groups can also lead to dipole-dipole interactions, further influencing the solid-state assembly.
| Interaction Type | Potential Participants |
| Intramolecular Hydrogen Bonding | N-H --- O(nitro) |
| Intermolecular Hydrogen Bonding | N-H --- O(nitro/carbonyl) |
| π-π Stacking | Anthraquinone-Anthraquinone, Phenyl-Phenyl, Anthraquinone-Phenyl |
| Dipole-Dipole Interactions | Nitro groups, Carbonyl groups |
Polymorphism and Solid-State Packing Phenomena
Given the conformational flexibility arising from the rotation of the o-nitroanilino groups and the variety of possible intermolecular interactions, it is highly probable that this compound can exhibit polymorphism. Different crystalline forms could arise from variations in the dihedral angles of the substituents and distinct packing arrangements stabilized by different networks of hydrogen bonds and π-π stacking interactions. The specific polymorphic form obtained would be dependent on crystallization conditions such as solvent, temperature, and rate of cooling. Without experimental data, the prediction of specific polymorphic structures remains a significant challenge in computational chemistry.
Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in both solution and solid states. Theoretical calculations of NMR chemical shifts can provide a robust prediction of the expected spectra for this compound.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁵N) for Comprehensive Structural Assignment
The ¹H NMR spectrum of this compound is expected to be complex due to the number of distinct aromatic protons. The protons on the anthraquinone core and the two o-nitroanilino rings will appear in the aromatic region (typically 7.0-9.0 ppm). The symmetry of the 1,5-disubstituted anthraquinone core will simplify the spectrum to some extent. The protons on the unsubstituted ring of the anthraquinone (C2, C3, C6, C7) will likely show characteristic coupling patterns. The protons on the o-nitroanilino rings will also exhibit distinct multiplets, with their chemical shifts influenced by the electron-withdrawing nitro group and the amino linkage. The amino protons (N-H) are expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
The ¹³C NMR spectrum will provide information on the carbon framework. The carbonyl carbons of the anthraquinone core are expected to resonate at the downfield end of the spectrum (around 180-190 ppm). The aromatic carbons will appear in the range of 110-150 ppm. The carbons bearing the amino and nitro groups will have their chemical shifts significantly influenced by these substituents.
¹⁵N NMR spectroscopy, although less common, would provide direct information about the nitrogen environments. Distinct signals would be expected for the amino and nitro nitrogens, offering further confirmation of the molecular structure.
| Nucleus | Predicted Chemical Shift Range (ppm) | Key Features |
| ¹H | 7.0 - 9.0 (aromatic), Variable (NH) | Complex multiplets for aromatic protons, broad singlet for NH |
| ¹³C | 180 - 190 (C=O), 110 - 150 (aromatic) | Downfield signals for carbonyls, distinct signals for substituted and unsubstituted aromatic carbons |
| ¹⁵N | Variable | Separate signals for amino and nitro nitrogens |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network between adjacent protons. This would be instrumental in assigning the protons within each aromatic ring system by identifying neighboring protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons (which are not seen in HSQC) and for establishing the connectivity between the different structural fragments of the molecule, such as the linkage between the anthraquinone core and the o-nitroanilino substituents. For instance, correlations from the amino protons to carbons in both the anthraquinone and the phenyl rings would definitively confirm the C-N connectivity.
Dynamic NMR for Conformational Exchange and Tautomerism Studies
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of molecular processes that occur on the NMR timescale. copernicus.org For this compound, DNMR could be employed to study several dynamic phenomena, including conformational exchange and potential tautomerism.
Conformational exchange in this molecule could arise from the restricted rotation around the C-N bonds linking the o-nitroanilino substituents to the anthraquinone core. The presence of bulky nitro groups and the potential for intramolecular hydrogen bonding could create significant energy barriers to rotation, leading to distinct conformers that may be observable at low temperatures. By monitoring the changes in the NMR spectrum as a function of temperature, it would be possible to determine the rates of exchange between these conformers and the thermodynamic parameters associated with the rotational barriers. Techniques such as line-shape analysis and exchange spectroscopy (EXSY) would be instrumental in quantifying these dynamic processes.
Furthermore, while the primary structure of this compound does not immediately suggest obvious tautomeric forms, DNMR is a key tool for detecting and quantifying such equilibria if they exist. beilstein-journals.orgrsc.orgresearchgate.net Tautomerism involving the amino protons and the quinone carbonyl groups, though less likely, could be investigated. Variable temperature NMR studies could reveal the presence of minor tautomers through the appearance of new signals or changes in chemical shifts and coupling constants as the equilibrium shifts.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding States
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of their chemical bonds. nsf.govnih.gov For this compound, these methods would be crucial for confirming its structural integrity and understanding the electronic effects of the substituents.
FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the secondary amine groups would likely appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The carbonyl (C=O) stretching vibrations of the anthraquinone core are typically strong and would be found in the 1650-1680 cm⁻¹ region. The presence of electron-donating amino groups and electron-withdrawing nitro groups would influence the exact frequency of these carbonyl bands. The characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups would be expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. nih.govmdpi.com
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FTIR data. The aromatic ring stretching vibrations of both the anthraquinone and the nitroanilino moieties would give rise to strong Raman signals. The symmetric stretching of the nitro groups would also be readily observable. By comparing the FTIR and Raman spectra, a more complete vibrational assignment can be achieved, aiding in a comprehensive understanding of the molecular structure. nsf.govnih.gov
A hypothetical table of expected vibrational frequencies is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| N-H | Stretching | 3300-3500 | FTIR |
| Aromatic C-H | Stretching | 3000-3100 | FTIR, Raman |
| C=O (Quinone) | Stretching | 1650-1680 | FTIR, Raman |
| C=C (Aromatic) | Stretching | 1400-1600 | FTIR, Raman |
| NO₂ | Asymmetric Stretching | 1500-1560 | FTIR |
| NO₂ | Symmetric Stretching | 1300-1370 | FTIR, Raman |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a molecule's elemental composition and for gaining insights into its structure through fragmentation analysis. longdom.org
For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its molecular formula, C₂₆H₁₆N₄O₆. The high resolving power of techniques like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry enables the differentiation between compounds with very similar nominal masses. longdom.org
Beyond molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. Upon ionization, the molecular ion of this compound would be expected to undergo characteristic fragmentation. Common fragmentation pathways for such a molecule could include:
Loss of Nitro Groups: Cleavage of the nitro groups (NO₂) is a likely initial fragmentation step.
Cleavage of the C-N Bond: Fission of the bond between the anthraquinone core and the nitroanilino substituents would lead to fragment ions corresponding to both parts of the molecule.
Loss of Carbon Monoxide: The anthraquinone moiety can undergo sequential loss of carbon monoxide (CO) molecules. nih.gov
A detailed analysis of these fragmentation pathways would allow for the confirmation of the connectivity of the different structural units within the molecule.
A hypothetical table of expected high-resolution mass spectrometry data is presented below.
| Ion | Formula | Calculated m/z |
| [M]⁺ | C₂₆H₁₆N₄O₆ | 480.1070 |
| [M-NO₂]⁺ | C₂₆H₁₆N₃O₄ | 434.1141 |
| [M-2NO₂]⁺ | C₂₆H₁₆N₂O₂ | 388.1212 |
| [Anthraquinone]⁺ | C₁₄H₈O₂ | 208.0524 |
Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is specifically used to study chiral molecules. The parent molecule, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum.
However, if chiral derivatives of this compound were synthesized, for instance, by introducing a chiral center into the anilino substituents, then CD and ORD spectroscopy would become essential tools for their stereochemical characterization. These techniques measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light by a chiral molecule. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms, providing a unique fingerprint of a specific enantiomer or diastereomer.
For a chiral derivative of this compound, the CD spectrum would likely be complex, with contributions from the chromophoric anthraquinone core and the nitroanilino groups. The interactions between these chromophores, dictated by their spatial arrangement, would give rise to characteristic CD signals. Theoretical calculations could be used in conjunction with experimental CD spectra to determine the absolute configuration of the chiral centers.
Density Functional Theory (DFT) Calculations for Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO analysis)
For a molecule like this compound, DFT calculations would be employed to determine its optimized molecular geometry and electronic ground state properties. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. nii.ac.jp In related amino-substituted anthraquinones, the HOMO is often localized on the electron-donating amino groups, while the LUMO is centered on the electron-accepting anthraquinone core. nii.ac.jp The presence of nitro groups, which are strongly electron-withdrawing, would be expected to significantly influence the energies and localizations of these orbitals.
Table 1: Hypothetical DFT and Global Reactivity Descriptor Data for this compound (Note: This table is illustrative as specific data is not available in the literature.)
| Parameter | Expected Value Range | Significance |
|---|---|---|
| EHOMO (eV) | -6.0 to -7.0 | Electron-donating capability |
| ELUMO (eV) | -2.5 to -3.5 | Electron-accepting capability |
| Energy Gap (ΔE) | 2.5 to 4.0 | Chemical reactivity, stability |
| Ionization Potential (I) | 6.0 to 7.0 | Energy to remove an electron |
| Electron Affinity (A) | 2.5 to 3.5 | Energy released upon adding an electron |
| Chemical Hardness (η) | 1.25 to 2.0 | Resistance to change in electron distribution |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions
TD-DFT is the standard method for studying the excited states of molecules and predicting their UV-Visible absorption spectra. researchgate.netmdpi.com For this compound, TD-DFT calculations would identify the energies of electronic transitions, their corresponding wavelengths (λmax), and their intensities (oscillator strengths). These calculations would likely reveal low-energy transitions corresponding to intramolecular charge transfer from the anilino portions to the anthraquinone and nitro moieties, which would govern the color of the compound. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions
Molecular dynamics (MD) simulations could be used to explore the conformational flexibility of this compound, particularly the rotation around the C-N bonds linking the anilino groups to the anthraquinone core. whiterose.ac.ukrsc.org These simulations, performed in various solvents, would reveal how the molecule's shape and dynamics are influenced by its environment. Understanding solvent interactions is critical for predicting solubility and behavior in solution-based applications.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Should this compound be involved in chemical reactions, such as reduction of the nitro groups or nucleophilic substitution, quantum chemical calculations could elucidate the reaction pathways. semanticscholar.org By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby determining the activation energies and mechanism of the reaction.
Prediction of Molecular Reactivity and Site Selectivity via Electrostatic Potential Maps
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, highlighting regions prone to electrophilic or nucleophilic attack. For this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the carbonyl and nitro groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would likely be found near the amine hydrogens, suggesting sites for nucleophilic interaction.
Modeling of Intermolecular Interactions and Supramolecular Assembly
The potential for this compound to form larger, ordered structures through non-covalent interactions could be modeled. Hydrogen bonding (between the N-H of one molecule and the O atoms of another), π-π stacking of the aromatic rings, and dipole-dipole interactions would be the primary forces driving supramolecular assembly. semanticscholar.org Understanding these interactions is key to predicting crystal packing and the formation of thin films or other materials.
Cyclic Voltammetry and Differential Pulse Voltammetry for Redox Potential Characterization
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful techniques used to characterize the redox potentials of anthraquinone derivatives. The fundamental anthraquinone (AQ) core undergoes two distinct and successive one-electron reductions in aprotic solvents. These processes are typically reversible or quasi-reversible. nih.govresearchgate.netacs.org The first reduction step forms a stable radical anion (semiquinone), and the second step generates the dianion. acs.org
The CV of a typical anthraquinone derivative displays two separate reduction peaks with their corresponding re-oxidation features upon scan reversal. nih.gov The potential at which these redox events occur is highly sensitive to the nature and position of substituents on the anthraquinone framework.
For this compound, the electrochemical profile is expected to be a composite of the influences from the anthraquinone core, the amino linker, and the nitro group.
Anthraquinone Core: Provides the primary two-step redox pathway.
Anilino Group (-NH-Ph): The amino portion of this group is electron-donating, which generally increases the electron density on the anthraquinone system. This increased density makes the molecule harder to reduce, shifting the redox potentials to more negative values compared to unsubstituted anthraquinone. nih.gov
Nitro Group (-NO₂): As a strong electron-withdrawing group on the attached phenyl ring, the nitro group will pull electron density away from the anilino nitrogen, thereby diminishing its electron-donating effect on the anthraquinone core. Furthermore, the nitro groups themselves are redox-active and will exhibit their own reduction peaks, typically at potentials between the first and second reduction of the quinone.
The resulting voltammogram for this compound is predicted to show multiple reduction waves. The first two would correspond to the formation of the anthraquinone radical anion and dianion, while additional peaks would be associated with the reduction of the two nitro groups. The exact potentials would depend on the solvent-electrolyte system and the complex electronic interplay between the substituents.
Mechanistic Studies of Electron Transfer Processes and Radical Formation
The redox mechanism of anthraquinones involves sequential electron transfers. The first electron transfer (ET) to the anthraquinone molecule (AQ) results in the formation of a semiquinone radical anion (AQ•⁻). This species is often stable in aprotic media, allowing for its characterization. acs.org
Equation 1: First Electron Transfer (E₁)
The second electron transfer leads to the formation of a spinless dianion (AQ²⁻). acs.org
Equation 2: Second Electron Transfer (E₂)
In the case of this compound, the process is more complex. In addition to the quinone reductions, the nitro groups also undergo reduction, typically a one-electron process to form a nitro radical anion.
Equation 3: Nitro Group Reduction (E₃)
The presence of both quinone and nitro moieties allows for the formation of various radical species. The stability and electronic structure of these radicals are influenced by the possibility of intramolecular electron transfer and delocalization across the entire molecule. The proximity of the nitroanilino groups to the carbonyl functions of the quinone core can lead to intramolecular hydrogen bonding, which would also affect the electron transfer mechanism and the stability of the resulting radical anions.
Spectroelectrochemical Investigations of Redox Intermediates and Products
Spectroelectrochemistry, particularly UV-Vis spectroscopy coupled with electrochemical control, is instrumental in identifying the transient species generated during redox reactions. jku.at By holding the electrode potential at a value sufficient to cause the first reduction, the electronic absorption spectrum of the radical anion (AQ•⁻) can be recorded. Similarly, applying a more negative potential allows for the characterization of the dianion (AQ²⁻).
For anthraquinone derivatives, the formation of the radical anion is typically accompanied by the appearance of new, strong absorption bands in the visible region of the spectrum, leading to a distinct color change. The dianion exhibits a different spectrum, often shifted relative to the radical anion.
In spectroelectrochemical studies of this compound, one would expect to observe a sequence of spectral changes corresponding to the multiple electron transfer steps:
First Quinone Reduction (AQ → AQ•⁻): Appearance of characteristic radical anion absorption bands.
Nitro Group Reductions (NO₂ → NO₂•⁻): Further changes in the absorption spectrum as the nitro radical anions are formed. These changes might overlap with the quinone-related absorptions.
Second Quinone Reduction (AQ•⁻ → AQ²⁻): Disappearance of the radical anion spectrum and the emergence of the dianion's spectral signature.
These investigations provide direct evidence for the proposed redox mechanism and help to elucidate the electronic structure of the intermediate radical ions and final reduction products.
Influence of Substituents (e.g., Nitro Groups) on Redox Potentials and Mechanisms
Substituents dramatically tune the redox potentials of the anthraquinone core by altering its electronic properties. researchgate.netrsc.org
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or hydroxyl (-OH) groups increase the electron density of the π-system. nih.gov This destabilizes the negatively charged radical anion and dianion, making the reduction more difficult and shifting the redox potentials to more negative values. nih.govnih.gov
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or sulfonate (-SO₃H) decrease the electron density of the π-system. This stabilizes the reduced species, making the reduction easier and shifting the redox potentials to more positive values.
The table below illustrates the effect of various substituents on the first reduction potential of the anthraquinone core, providing context for the expected behavior of this compound.
| Compound | Substituent(s) | First Reduction Potential (E₁) (Volts vs. reference) | Key Effect |
| Anthraquinone (AQ) | None | -0.684 | Baseline |
| 1,5-Dihydroxy-AQ | 2x -OH (EDG) | -0.621 | Potential shifted positive (H-bonding stabilization) |
| 2,6-Diamino-AQ | 2x -NH₂ (EDG) | -1.332 | Potential shifted strongly negative |
| 2,6-Dialkoxy-AQ | 2x -OR (EDG) | ~-1.5 (vs Fc/Fc⁺) | Potential shifted negative |
| 1,5-Bis(dimethylamino)-AQ | 2x -N(CH₃)₂ (EDG) | ~-0.56 (vs NHE) | Complex effect, potential less negative than expected |
| Anthraquinone-2-sulfonate | -SO₃H (EWG) | More positive than AQ | Stabilization of anion |
Note: Potentials are from different studies and reference electrodes may vary, but the relative trends are informative. nih.govacs.orgresearchgate.net
Electrochemical Stability and Reversibility Studies
The electrochemical stability of anthraquinone derivatives is crucial for applications like batteries. Generally, the two-electron redox process of the anthraquinone core is highly reversible. researchgate.net However, the stability of the charged species (radical anion and dianion) can be compromised by side reactions, particularly in the presence of protic sources or over extended cycling. nih.govresearchgate.net
For anthraquinone derivatives used in aqueous systems, degradation can occur, especially at high states of charge. nih.govmdpi.com In non-aqueous media, stability is generally higher. The substituents on this compound may influence its long-term stability. The reduced nitro groups can sometimes undergo irreversible follow-up reactions. Furthermore, dimerization of the radical anions or the formation of complexes between the oxidized and reduced forms (quinhydrone) can occur, which may affect capacity utilization and cycling stability. mdpi.com Studies on reversibility involve multi-cycle CV experiments, where the preservation of peak currents and potentials over many cycles indicates good stability.
Application in Redox-Active Polymer Systems and Organic Batteries (mechanistic focus)
Anthraquinone derivatives are highly promising materials for organic electronics, particularly as the active component in redox-active polymers for organic batteries. db-thueringen.dedb-thueringen.deresearchgate.net The well-defined and reversible two-electron redox activity, coupled with the ability to tune the redox potential through substitution, makes them ideal candidates for cathode or anode materials. db-thueringen.dersc.org
A monomer like this compound could be incorporated into a polymer backbone, for example, through polymerization reactions involving the anilino groups or by adding polymerizable functionalities. In such a polymer system, the anthraquinone units would serve as the primary charge storage sites.
Photophysical and Photochemical Investigations of 1,5 Bis O Nitroanilino Anthraquinone
Absorption and Emission Spectroscopy for Electronic Transitions and Optical Properties
The optical properties of anthraquinone (B42736) derivatives are largely dictated by the nature and position of substituents on the core structure. The parent anthraquinone molecule is colorless, with its primary absorption bands located in the ultraviolet region. The introduction of electron-donating groups, such as amino or substituted amino (anilino) groups, at the 1, 5, 4, or 8 positions causes a significant bathochromic (red) shift of the absorption bands into the visible region, resulting in colored compounds. wikipedia.org
For 1,5-Bis(o-nitroanilino)anthraquinone, the presence of the anilino groups at the 1 and 5 positions is the primary cause of its color. This is due to an intramolecular charge transfer (ICT) transition from the lone pair of electrons on the nitrogen atoms of the anilino groups to the π* orbitals of the electron-accepting anthraquinone core. This ICT character significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The absorption spectrum is therefore expected to show a strong, broad band in the visible region.
The emission properties, such as fluorescence, are also governed by these structural features. Many aminoanthraquinone derivatives are fluorescent, though their quantum yields can vary significantly. The emission is typically red-shifted compared to the absorption (a phenomenon known as Stokes shift) and originates from the decay of the excited ICT state back to the ground state. The fluorescence efficiency can be influenced by factors such as the solvent environment and the potential for non-radiative decay pathways, like intersystem crossing to the triplet state.
Table 1: Representative Absorption Maxima (λmax) for Anthraquinone Derivatives in Dichloromethane (DCM) This table provides typical values for related compounds to illustrate substituent effects.
| Compound | Substituent(s) | Typical λmax (nm) | Primary Electronic Transition |
|---|---|---|---|
| 9,10-Anthraquinone | None | ~325 | n → π* |
| 1-Aminoanthraquinone (B167232) | 1-NH₂ | ~480-500 | Intramolecular Charge Transfer (ICT) |
| 1,5-Diaminoanthraquinone (B86024) | 1,5-(NH₂)₂ | ~510-530 | Intramolecular Charge Transfer (ICT) |
| This compound | 1,5-(NH-Ph-o-NO₂)₂ | Estimated ~520-550 | Intramolecular Charge Transfer (ICT) |
Time-Resolved Spectroscopy for Excited State Dynamics and Lifetimes (e.g., Fluorescence Lifetimes, Transient Absorption)
Time-resolved spectroscopy techniques, such as transient absorption spectroscopy (TAS), are essential for elucidating the dynamics of excited states. edinst.com Upon photoexcitation of a molecule like this compound, a series of rapid events occur, including internal conversion, intersystem crossing (ISC), and fluorescence decay.
For many anthraquinone derivatives, particularly those with amino substituents, excitation leads to the population of the first excited singlet state (S₁), which has significant ICT character. researchgate.net This state can decay back to the ground state (S₀) via fluorescence, typically on a nanosecond timescale. However, it also competes with intersystem crossing to the triplet manifold (T₁).
Transient absorption studies on amino-substituted anthraquinones have shown the formation of triplet excited states. ifmmi.comrsc.org The lifetime of these triplet states is highly dependent on their electronic configuration (n-π* vs. π-π). For diamino-substituted anthraquinones, the lowest triplet state (T₁) often has n-π character, which typically leads to a relatively short lifetime (on the order of microseconds) and efficient intersystem crossing. ifmmi.comrsc.org The presence of the nitro groups in this compound could further influence these dynamics, potentially providing additional pathways for non-radiative decay and affecting the triplet state lifetime.
A typical kinetic sequence following photoexcitation would be:
Femto- to Picoseconds: Excitation to a higher singlet state (Sₙ), followed by rapid internal conversion and vibrational relaxation to the lowest excited singlet state (S₁).
Pico- to Nanoseconds: The S₁ state undergoes fluorescence and intersystem crossing. TAS would reveal the decay of the S₁ absorption and the concurrent rise of the T₁ absorption. rsc.org
Microseconds: The T₁ state decays back to the ground state via phosphorescence (often weak at room temperature) or non-radiative processes.
Table 2: Typical Excited State Lifetimes for Substituted Anthraquinones This table provides representative data from related compounds to illustrate typical timescales.
| Compound Type | Excited State | Typical Lifetime | Decay Pathway(s) |
|---|---|---|---|
| Aminoanthraquinones | S₁ (Fluorescence) | 1-10 ns | Fluorescence, Intersystem Crossing |
| Diaminoanthraquinones | T₁ (Triplet State) | 2-3 µs ifmmi.comrsc.org | Non-radiative decay, Phosphorescence |
| Halogenoanthraquinones | T₁ (Triplet State) | 70-750 ps ias.ac.in | Internal Conversion (T₂→T₁), Non-radiative decay |
Photoreactivity and Photodegradation Mechanisms of this compound
The photoreactivity of anthraquinone dyes is a critical factor for their application, as it determines their lightfastness. Photodegradation can occur through several mechanisms, and the complex structure of this compound suggests multiple potential pathways.
One common pathway for aminoanthraquinone dyes involves hydrogen abstraction by the excited triplet state of the dye from its surroundings (e.g., solvent or polymer matrix). aip.org This can lead to the formation of radical species that initiate degradation reactions. For dyes embedded in polymer matrices, photodegradation can be a complex interaction between the dye and the polymer, sometimes involving reversible processes where a photodamaged species can recover. aip.orgrsc.org
Furthermore, the presence of nitroaromatic groups introduces another well-known photochemical reaction channel: the cleavage of the C-NO₂ bond. Upon excitation, nitroaromatic compounds can undergo rearrangement and dissociation to release nitric oxide (NO•), forming an aryloxy radical. This process can occur in parallel with intersystem crossing and contributes significantly to the irreversible degradation of the molecule.
Therefore, the likely photodegradation mechanism for this compound involves a combination of these processes:
Pathway A (H-Abstraction): The excited triplet state of the anthraquinone core abstracts a hydrogen atom, leading to radical-mediated degradation.
Pathway B (Nitro Group Cleavage): Photoexcitation leads to the cleavage of the C-NO₂ bond on the anilino ring, causing irreversible destruction of the substituent.
Pathway C (Oxidation): The excited dye can transfer energy to molecular oxygen to generate singlet oxygen (¹O₂), a highly reactive species that can then attack the dye molecule, leading to photo-oxidation. nih.gov
Energy Transfer and Electron Transfer Processes in Photoexcited States
The electronic structure of this compound, with its linked electron-donating (anilino) and electron-accepting (anthraquinone) moieties, is ideal for photoinduced electron transfer (PET). As discussed, the primary absorption band corresponds to an intramolecular charge transfer (ICT) process. Upon excitation, electron density moves from the anilino groups to the anthraquinone core.
This excited ICT state is highly polarized and can participate in subsequent intermolecular electron transfer reactions. The excited anthraquinone derivative can act as either an electron donor or an electron acceptor, depending on the redox properties of other molecules in its environment.
As an Electron Acceptor: The excited triplet state of anthraquinones is a potent oxidant and can accept an electron from a suitable donor molecule (e.g., an amine). ias.ac.in This process generates the radical anion of the anthraquinone and the radical cation of the donor.
As an Electron Donor: The excited anilino group could potentially donate an electron, although this is less common as the excitation is often localized on the electron-accepting anthraquinone core.
These PET processes are fundamental to the function of anthraquinones in photocatalysis, where they can act as photosensitizers to initiate redox reactions. nih.gov For this compound, the excited state is a charge-separated species, which could have a sufficiently long lifetime to engage in intermolecular electron transfer before decaying. researchgate.net
Solvatochromism and Environmental Effects on Photophysical Properties
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Dyes with a significant change in dipole moment upon excitation, such as those with strong ICT character, typically exhibit pronounced solvatochromism. nih.gov
This compound is expected to be strongly solvatochromic. Its ground state has a certain dipole moment, but upon photoexcitation to the ICT state, there is a substantial shift of electron density, leading to a much larger dipole moment in the excited state. In polar solvents, this highly polar excited state is stabilized more than the ground state. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift in the absorption and, more dramatically, the fluorescence emission spectra as solvent polarity increases. nih.gov
This effect can be described by models like the Lippert-Mataga equation, which relates the Stokes shift to the solvent polarity and the change in the dye's dipole moment. By measuring the absorption and emission spectra in a range of solvents with different polarities, one can quantify the solvatochromic effect and estimate the change in dipole moment between the ground and excited states. This sensitivity to the local environment makes such dyes useful as probes for the polarity of microenvironments, such as in polymers or biological systems. nih.gov
Rational Design Principles for Tuning Optical Properties
The photophysical properties of anthraquinone dyes can be systematically tuned through rational chemical design. The extensive research on various derivatives has established several key structure-property relationships. acs.orgmdpi.com
Position of Substituents: Electron-donating substituents (like -NH₂, -OH, -OR) have the most significant impact on color when placed at the α-positions (1, 4, 5, 8). wikipedia.org Substitution at these positions allows for direct resonance with the carbonyl groups, maximizing the ICT character and causing the largest red shifts in the absorption spectrum. The 1,5-disubstitution pattern in the target molecule is therefore highly effective for generating color.
Nature of Substituents: The strength of the electron-donating or electron-withdrawing groups is crucial. Stronger donors lead to greater red shifts. The anilino group is a strong donor, and its properties can be further modified by substituents on the phenyl ring. The o-nitro group, being electron-withdrawing, will pull electron density away from the anilino nitrogen, slightly reducing its donor strength compared to an unsubstituted anilino group, thus potentially causing a slight blue-shift relative to a non-nitrated analogue.
Molecular Geometry and Steric Effects: The planarity of the molecule affects the extent of π-conjugation. Bulky substituents, particularly at positions adjacent to the donor group (like the ortho-nitro group), can cause steric hindrance. This may force the anilino group to twist out of the plane of the anthraquinone ring, disrupting the π-orbital overlap. Such a disruption would decrease the efficiency of the ICT, leading to a hypsochromic (blue) shift and a decrease in absorption intensity (molar absorptivity). acs.org
HOMO-LUMO Gap Engineering: The overarching principle is the tuning of the HOMO-LUMO energy gap. Electron-donating groups raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy. nih.gov A combination of both, as seen in this compound, is an effective strategy for narrowing the gap and shifting absorption to longer wavelengths. Computational methods like Density Functional Theory (DFT) are widely used to predict these energy levels and guide the design of new dyes with desired optical properties. mdpi.com
By systematically applying these principles, it is possible to design anthraquinone-based molecules with tailored absorption/emission wavelengths, extinction coefficients, and photostability for specific applications.
Derivatization and Functionalization Strategies of 1,5 Bis O Nitroanilino Anthraquinone
Regioselective Modification of the Anthraquinone (B42736) Core
Direct functionalization of the anthraquinone core in 1,5-bis(o-nitroanilino)anthraquinone is challenging due to the deactivating effect of the carbonyl groups and the existing bulky substituents. However, electrophilic substitution reactions, such as halogenation and sulfonation, can be envisaged under forcing conditions. The regioselectivity of such reactions would be dictated by the directing effects of the anilino groups.
In related anthraquinone systems, regioselective halogenation has been achieved using N-halosuccinimides in solvents like hexafluoroisopropanol (HFIP), which can activate the halogenating agent. organic-chemistry.org For this compound, electrophilic attack would likely occur at the 4- and 8-positions, which are ortho to the activating anilino groups.
A potential strategy for regioselective modification involves a two-step process: reduction of the anthraquinone core to its leuco form, followed by electrophilic substitution and subsequent re-oxidation. This approach has been successfully employed for the alkylation and acylation of other hydroxy- and amino-substituted anthraquinones.
| Reaction Type | Potential Reagents | Expected Position of Substitution | Reference for Analogy |
| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) in HFIP | 4, 8 | organic-chemistry.org |
| Sulfonation | Concentrated H₂SO₄/SO₃ | 4, 8 | General Aromatic Chemistry |
| Nitration | HNO₃/H₂SO₄ | 4, 8 | General Aromatic Chemistry |
This table presents potential reactions based on the general reactivity of substituted anthraquinones. Specific experimental validation for this compound is not extensively documented in the reviewed literature.
Synthesis of Polymeric and Supramolecular Architectures Incorporating this compound
The derivatization of this compound can lead to the creation of novel polymers and supramolecular structures. A key strategy involves the reduction of the nitro groups to primary amines, yielding 1,5-bis(o-aminoanilino)anthraquinone. This tetra-amine derivative can then be used as a monomer in polycondensation reactions. For example, reaction with diacyl chlorides or dianhydrides could produce polyamides or polyimides, respectively, with the anthraquinone unit integrated into the polymer backbone.
Furthermore, the diamino derivative, 1,5-diaminoanthraquinone (B86024), which can be conceptually derived from the parent compound, has been used to synthesize conductive polymers like poly(1,5-diaminoanthraquinone) (PDAAQ). PDAAQ has shown potential in energy storage applications as an electrode material for supercapacitors and batteries.
Supramolecular assemblies can be envisioned through non-covalent interactions. The planar anthraquinone core is prone to π-π stacking, while the anilino and nitro/amino groups can participate in hydrogen bonding. The introduction of specific recognition motifs, such as crown ethers or cyclodextrins, onto the this compound scaffold could lead to the formation of well-defined host-guest complexes and larger supramolecular architectures.
| Monomer Derivative | Polymerization Method | Polymer Type | Potential Application |
| 1,5-Bis(o-aminoanilino)anthraquinone | Polycondensation with diacyl chlorides | Polyamide | High-performance materials |
| 1,5-Bis(o-aminoanilino)anthraquinone | Polycondensation with dianhydrides | Polyimide | Thermally stable polymers |
| 1,5-Diaminoanthraquinone | Oxidative Polymerization | Poly(1,5-diaminoanthraquinone) | Conductive polymers, Energy storage |
This table summarizes polymerization strategies based on derivatives of this compound.
Development of Hybrid Materials through Covalent or Non-Covalent Functionalization
Hybrid materials, which combine organic and inorganic components, can be developed using this compound or its derivatives. Covalent integration can be achieved by introducing reactive functional groups onto the anthraquinone molecule that can form bonds with an inorganic matrix. For example, after reduction of the nitro groups, the resulting amino groups can be functionalized with silane (B1218182) coupling agents, allowing for covalent attachment to silica (B1680970) or other oxide surfaces.
An important development in this area is the synthesis of Covalent Organic Frameworks (COFs). The diamino derivative, 1,5-diaminoanthraquinone, has been utilized as a building block for the construction of anthraquinone-based COFs. These porous crystalline polymers exhibit high stability and have potential applications in photocatalysis and energy storage.
Non-covalent functionalization can be achieved by immobilizing the anthraquinone dye onto the surface of inorganic materials through adsorption or electrostatic interactions. For instance, 1,5-diaminoanthraquinone has been immobilized onto functionalized silica nanoparticles. Such hybrid materials can exhibit interesting photocatalytic and antibacterial properties.
| Functionalization Strategy | Inorganic Component | Linkage Type | Hybrid Material Type | Potential Application |
| Silanization of amino derivative | Silica (SiO₂) | Covalent (Si-O-C) | Silica-grafted anthraquinone | Functionalized surfaces, Chromatography |
| Incorporation into COF | N/A | Covalent (imine or amide bonds) | Covalent Organic Framework | Photocatalysis, Gas storage, Energy storage |
| Adsorption/Amidation | Functionalized Silica Nanoparticles | Non-covalent or Covalent (amide) | Dye-functionalized nanoparticles | Heterogeneous catalysis, Sensing |
This table illustrates strategies for the development of hybrid materials incorporating the 1,5-bis(anilino)anthraquinone scaffold.
Strategies for Introducing Additional Sensing or Reactive Sites
To develop this compound-based sensors, specific recognition or reactive sites can be introduced into the molecule. This can be achieved by modifying the peripheral anilino or nitro groups.
A common strategy for creating ion sensors is the introduction of a crown ether moiety. This could be accomplished by first preparing a dihydroxy-substituted aniline (B41778), incorporating it into the 1,5-positions of the anthraquinone, and then reacting the hydroxyl groups to form a crown ether ring.
For the detection of specific biomolecules, the amino groups of the reduced derivative can be used as points of attachment for biotin, which would allow for strong and specific binding to avidin (B1170675) or streptavidin. Alternatively, the amino groups can be diazotized and coupled with electron-rich aromatic compounds to introduce new chromophores or fluorophores, enabling colorimetric or fluorescent sensing.
The introduction of reactive sites for further chemical reactions can be achieved by incorporating functionalities such as alkynes or azides, which can participate in "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow for the straightforward conjugation of the anthraquinone unit to a wide range of other molecules.
| Target Analyte/Function | Modification Strategy | Introduced Functional Group | Sensing/Reactive Principle |
| Metal Ions | Functionalization of anilino rings | Crown Ether | Host-guest complexation |
| Biomolecules (e.g., Avidin) | Functionalization of amino derivative | Biotin | Biotin-Avidin interaction |
| Colorimetric Sensing | Diazotization and coupling of amino derivative | Azo dyes | Change in absorption spectrum |
| Covalent Conjugation | Functionalization of anilino or amino groups | Alkyne or Azide | Click Chemistry (CuAAC) |
This table provides strategies for converting this compound into a platform for sensing or further reactivity.
Applications in Advanced Functional Materials: Mechanistic and Design Perspectives
Organic Electronic Materials: Design Principles for n-type Organic Semiconductors, OLEDs, and OFETs
The design of n-type organic semiconductors hinges on the principle of lowering the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) to facilitate efficient electron injection and transport. For 1,5-Bis(o-nitroanilino)anthraquinone, the presence of the electron-withdrawing anthraquinone (B42736) core and the peripheral nitro groups is anticipated to significantly lower the LUMO energy level, a key prerequisite for n-type behavior.
The fundamental mechanism involves the stabilization of negative polarons (excess electrons) within the material. Upon injection, the electron localizes on the anthraquinone moiety, and its stability is enhanced by the inductive and resonance effects of the nitro groups. The anilino linkers, while primarily acting as donor groups, can influence the molecular packing in the solid state, which in turn affects the intermolecular electronic coupling and, consequently, the electron mobility.
In the context of Organic Light-Emitting Diodes (OLEDs), this compound could potentially serve as an electron transport layer (ETL) or as a component in the emissive layer. As an ETL, its low-lying LUMO would facilitate electron injection from the cathode. If used in an emissive layer, the ICT character of the molecule could lead to tunable emission colors. The design principle here is to balance the HOMO and LUMO levels to achieve efficient charge recombination and to control the energy of the resulting exciton (B1674681).
For Organic Field-Effect Transistors (OFETs), the performance of an n-type material is largely dictated by its electron mobility. The rational design of this compound derivatives for improved OFET performance would focus on modifying the peripheral substituents to encourage favorable π-π stacking in the solid state. This enhances the orbital overlap between adjacent molecules, creating efficient pathways for electron transport.
Table 1: Calculated Electronic Properties of this compound and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Anthraquinone | -6.99 | -2.79 | 4.20 |
| 1,5-Diaminoanthraquinone (B86024) | -5.55 | -2.44 | 3.11 |
| This compound (Predicted) | -6.20 | -3.50 | 2.70 |
Note: Values for Anthraquinone and 1,5-Diaminoanthraquinone are from computational studies. Values for this compound are predicted based on the effects of substituent groups.
Chemo- and Biosensor Development: Principles of Molecular Recognition and Signal Transduction
The design of chemo- and biosensors based on this compound would leverage the principles of molecular recognition and signal transduction. The core concept is that the binding of a specific analyte to the sensor molecule induces a measurable change in its photophysical or electrochemical properties.
Molecular recognition can be engineered by introducing specific binding sites into the molecule. For instance, the amino groups could be chemically modified to create receptors for metal ions, anions, or specific biomolecules. The nitro groups and the anthraquinone core, with their electron-deficient nature, can also participate in host-guest interactions.
Signal transduction in this context would likely be based on the modulation of the intramolecular charge transfer (ICT) process. Upon analyte binding, the electron density distribution within the this compound molecule would be perturbed. This perturbation would alter the energy of the ICT state, leading to a change in the absorption or fluorescence spectrum (colorimetric or fluorometric sensing). For example, the binding of an electron-donating analyte to the nitroanilino moiety could enhance the ICT, causing a red-shift in the fluorescence spectrum. Conversely, interaction with an electron-withdrawing species could have the opposite effect.
Electrochemical sensing is another possibility. The redox potential of the anthraquinone core is sensitive to its electronic environment. Analyte binding could shift this potential, allowing for detection via techniques like cyclic voltammetry.
Photoactive Materials for Energy Conversion and Storage: Fundamental Mechanisms
The application of this compound in energy conversion and storage is rooted in its ability to absorb light and participate in photoinduced electron transfer processes. The strong ICT character of the molecule is central to these functions.
In the context of organic photovoltaics (OPVs), this compound could act as an electron acceptor (n-type material). The fundamental mechanism involves the absorption of a photon to create an exciton (a bound electron-hole pair). If this exciton diffuses to an interface with a suitable electron donor material, the lower LUMO level of the this compound would provide the driving force for charge separation. The electron would be transferred to the anthraquinone derivative, and the hole would remain on the donor. The efficiency of this process depends on the energy level alignment at the donor-acceptor interface and the lifetime of the charge-separated state.
For photocatalysis, the excited state of this compound could be used to drive chemical reactions. Upon photoexcitation, the molecule becomes a more potent oxidant and reductant. The excited state can accept an electron from a substrate (reductive quenching) or donate an electron to a substrate (oxidative quenching), initiating a catalytic cycle. The presence of both amino and nitro groups can influence the excited-state redox potentials and the reaction pathways.
In energy storage applications, such as redox flow batteries, the reversible redox chemistry of the anthraquinone core is the key mechanism. The compound can be reversibly reduced and oxidized, allowing for the storage and release of electrical energy. The substituents (nitroanilino groups) can be used to tune the redox potentials and the solubility of the molecule in the battery electrolyte, thereby optimizing the battery's voltage and energy density.
Advanced Pigment Technology: Molecular Color Theory and Photostability Mechanisms
The color of this compound is a direct consequence of its electronic structure, as explained by molecular color theory. The molecule possesses an extended π-conjugated system, and the presence of both electron-donating (-NH-) and electron-withdrawing (-NO2, C=O) groups creates a strong donor-acceptor system. This leads to a significant intramolecular charge transfer (ICT) transition from the highest occupied molecular orbital (HOMO), primarily localized on the anilino moieties, to the lowest unoccupied molecular orbital (LUMO), which is distributed over the anthraquinone and nitro groups.
This ICT transition occurs at a lower energy than the π-π* transitions of the parent anthraquinone, resulting in the absorption of light in the visible region of the electromagnetic spectrum. The specific color is determined by the wavelength of maximum absorption (λmax). The substitution pattern (1,5-) and the specific nature of the substituents (o-nitroanilino) precisely dictate the energy of the HOMO-LUMO gap and thus the perceived color.
The photostability of a pigment is its ability to resist degradation upon exposure to light. The mechanisms of photofading in anthraquinone-based dyes often involve photochemical reactions such as photo-oxidation or photo-reduction of the chromophore. The photostability of this compound is influenced by several factors:
Excited State Deactivation Pathways: A high photostability is often associated with efficient non-radiative decay pathways (e.g., internal conversion, vibrational relaxation) that quickly dissipate the energy of the absorbed photon as heat, minimizing the time the molecule spends in a reactive excited state.
Intramolecular Hydrogen Bonding: The presence of the N-H group from the anilino linker and the potential for hydrogen bonding with the quinone oxygen or the ortho-nitro group can enhance photostability by providing an additional fast deactivation channel for the excited state.
Steric Hindrance: The ortho-nitro groups may provide some steric protection to the reactive sites of the molecule, hindering reactions with atmospheric oxygen or other reactive species.
Rational Design of Materials with Tunable Optoelectronic Properties
The structure of this compound offers multiple avenues for the rational design of materials with tailored optoelectronic properties. The key is to understand the structure-property relationships and how modifications to the molecular structure affect the electronic and photophysical characteristics.
The primary approach to tuning the optoelectronic properties is through chemical modification of the peripheral substituents. For example:
Modifying the Anilino Ring: Replacing the nitro group with other electron-withdrawing or electron-donating groups would systematically alter the HOMO and LUMO energy levels. Stronger electron-withdrawing groups would further lower the LUMO, enhancing n-type character. Conversely, introducing electron-donating groups on the anilino ring would raise the HOMO level, reducing the band gap and red-shifting the absorption and emission spectra.
Extending the π-Conjugation: Fusing additional aromatic rings to the anthraquinone core or the anilino substituents would extend the π-conjugated system. This generally leads to a smaller HOMO-LUMO gap, resulting in absorption and emission at longer wavelengths.
Computational modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is an invaluable tool in the rational design process. These methods allow for the prediction of the electronic properties (HOMO/LUMO energies, band gap) and optical properties (absorption spectra) of hypothetical molecules before their synthesis, enabling a more targeted and efficient approach to materials discovery.
Table 2: Predicted Effect of Substituent Modification on the Optoelectronic Properties of a 1,5-Bis(anilino)anthraquinone Scaffold
| Substituent on Anilino Ring | Electronic Nature | Predicted Effect on HOMO | Predicted Effect on LUMO | Predicted Effect on Band Gap | Predicted Spectral Shift |
| -NO2 (Reference) | Strongly Electron-Withdrawing | Lowered | Significantly Lowered | Reduced | - |
| -CN | Strongly Electron-Withdrawing | Lowered | Lowered | Slightly Reduced | Blue-shift vs. -NO2 |
| -H | Neutral | Reference | Reference | Reference | Blue-shift vs. -NO2 |
| -OCH3 | Strongly Electron-Donating | Significantly Raised | Slightly Raised | Reduced | Red-shift vs. -H |
Interactions with Molecular and Supramolecular Systems
Host-Guest Chemistry and Complexation Studies (e.g., with macrocycles or cyclodextrins)
There is currently no specific research available detailing the host-guest chemistry of 1,5-Bis(o-nitroanilino)anthraquinone with macrocyclic hosts like cyclodextrins or calixarenes. However, the general class of anthraquinone (B42736) derivatives has been investigated for such complexation. For instance, other anthraquinones have been shown to form inclusion complexes with cyclodextrins, where the hydrophobic anthraquinone moiety is encapsulated within the cyclodextrin (B1172386) cavity. This type of interaction is driven by hydrophobic effects and van der Waals forces. Similar interactions could be hypothesized for this compound, but experimental validation is lacking.
Recognition and Binding of Metal Ions and Anions: Mechanistic Insights
Specific studies on the recognition and binding of metal ions and anions by this compound are not found in the available literature. For related anthraquinone compounds, the quinone carbonyl oxygens and amino groups can act as potential coordination sites for metal ions. The nitro groups on the aniline (B41778) rings of this compound could also potentially participate in ion binding. The design of anthraquinone-based sensors for ions often involves functionalizing the core with specific ion-binding moieties. Without such dedicated functionalization, the ion recognition capabilities of this specific compound remain speculative.
Self-Assembly Processes and Hierarchical Structure Formation
Research detailing the self-assembly processes of this compound is not available. In principle, the planar aromatic structure and the presence of hydrogen bond donors (N-H) and acceptors (O=C, -NO2) could facilitate self-assembly into ordered structures like stacks or sheets. These processes would be driven by a combination of π-π stacking of the anthraquinone cores and intermolecular hydrogen bonding between the nitroanilino side chains. Such assemblies could lead to the formation of hierarchical structures, but this has not been experimentally demonstrated for this compound.
Intermolecular Interactions in Solution and Solid State for Ordered Architectures
Non-Covalent Interactions in Biological Systems (e.g., DNA binding mechanisms, excluding clinical trials)
The interaction of anthraquinone derivatives with DNA is a well-studied area, though specific data for this compound is absent. Many anthraquinones are known to bind to DNA, primarily through intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. Some derivatives are also known to bind in the grooves of the DNA.
Furthermore, certain anthraquinone derivatives have shown the ability to interact with and stabilize non-canonical DNA structures like G-quadruplexes, which are found in telomeric regions and oncogene promoters. This binding is often external, in the grooves of the G-quadruplex, and can be influenced by the presence of metal ions like potassium or sodium. Molecular docking studies with other anthraquinones suggest that binding is driven by hydrophobic interactions and hydrogen bonds. Given its structure, this compound could potentially exhibit similar DNA binding properties, but this requires experimental confirmation.
Environmental Fate and Degradation Studies Chemical and Mechanistic Perspective
Photolytic Degradation Pathways and Byproduct Identification
Light irradiation of nitro-substituted anthracene-like molecules can induce the rearrangement of the nitro group to a nitrite, followed by a concerted rearrangement that can lead to the formation of a nitroso ketone and ultimately an anthraquinone (B42736). nih.gov For 1,5-Bis(o-nitroanilino)anthraquinone, this could imply the cleavage of the C-N bond between the anthraquinone core and the o-nitroanilino substituents, or reactions involving the nitro groups themselves. The efficiency of photolysis in aminoanthraquinones is known to depend on the chemical nature of the matrix in which they are present. researchgate.net
Potential photolytic degradation byproducts could arise from the cleavage of the amine linkage, leading to the formation of 1,5-diaminoanthraquinone (B86024) and o-nitrophenol. Further degradation of the anthraquinone core could also occur.
Table 1: Potential Photolytic Degradation Byproducts of this compound
| Potential Byproduct | Chemical Formula | Formation Pathway |
|---|---|---|
| 1,5-Diaminoanthraquinone | C₁₄H₁₀N₂O₂ | Cleavage of the C-N bond between the anthraquinone core and the o-nitroanilino group. |
| o-Nitrophenol | C₆H₅NO₃ | Cleavage of the C-N bond and subsequent reaction with hydroxyl radicals. |
| Phthalic acid | C₈H₆O₄ | Oxidative cleavage of the anthraquinone ring system. |
Oxidative and Reductive Degradation Mechanisms in Aqueous and Non-Aqueous Systems
The oxidative and reductive degradation of this compound is expected to proceed via reactions targeting the anthraquinone nucleus, the amino linkages, and the nitro functional groups.
Oxidative Degradation: In aqueous systems, advanced oxidation processes generating highly reactive hydroxyl radicals (•OH) can lead to the degradation of anthraquinone dyes. researchgate.net The reaction of NO₂ with anthracene (B1667546) adsorbed on particles has been shown to produce 9,10-anthraquinone, indicating the susceptibility of the anthracene structure to oxidation. nih.gov For this compound, oxidative attack could lead to the hydroxylation of the aromatic rings and cleavage of the anthraquinone core, potentially forming phthalic acid derivatives. researchgate.net The degradation of similar complex molecules like proanthocyanidins (B150500) has been observed to follow second-order kinetics under oxidative conditions. nih.gov
Reductive Degradation: The nitro groups on the o-nitroanilino substituents are susceptible to reduction. The chemical reduction of nitroanilines is a well-documented process. researchgate.net In anaerobic environments or in the presence of suitable reducing agents, the nitro groups (-NO₂) can be sequentially reduced to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂) groups. nih.gov This transformation would yield 1,5-Bis(o-aminoanilino)anthraquinone. The anthraquinone core itself can also undergo reduction to a hydroquinone (B1673460) form.
Table 2: Key Reactive Species and Resulting Transformations in Oxidative and Reductive Degradation
| Degradation Type | Reactive Species | Target Functional Group | Resulting Transformation |
|---|---|---|---|
| Oxidative | Hydroxyl Radicals (•OH) | Anthraquinone Core | Ring hydroxylation and cleavage |
| Oxidative | Nitrogen Dioxide (NO₂) | Anthracene-like structure | Formation of quinone structures |
| Reductive | Reducing agents (e.g., NaBH₄) | Nitro Group (-NO₂) | Reduction to Amino Group (-NH₂) |
Biotransformation Pathways: Chemical-Enzymatic Mechanisms (excluding ecological impact)
The biotransformation of this compound is likely to be initiated by microbial enzymes capable of acting on its functional groups. The fused aromatic rings of anthraquinone dyes make them generally resistant to degradation. frontiersin.orgnih.gov However, specific enzymatic systems can catalyze their transformation.
The primary enzymatic attack is expected on the nitro groups. A variety of microorganisms possess nitroreductase enzymes that can reduce nitroaromatic compounds to their corresponding amines. nih.govresearchgate.netomicsonline.org This reduction typically proceeds through nitroso and hydroxylamino intermediates. nih.goveaht.org Therefore, a probable initial biotransformation step is the reduction of the nitro groups to yield 1,5-Bis(o-aminoanilino)anthraquinone.
Further degradation could involve enzymes such as monooxygenases and dioxygenases, which can hydroxylate the aromatic rings, leading to ring cleavage. nih.govdtic.mil The bacterial degradation of anthraquinone dyes is a complex process that can involve initial adsorption to the cell surface, followed by enzymatic reduction and cleavage of the chromophore. researchgate.netnih.gov The degradation of some anthraquinone dyes has been shown to produce metabolites such as phthalic acid and benzoic acid. researchgate.net
Table 3: Potential Enzymatic Reactions in the Biotransformation of this compound
| Enzyme Class | Reaction Type | Substrate Moiety | Potential Product(s) |
|---|---|---|---|
| Nitroreductase | Reduction | Nitro group | Amino group |
| Azoreductase | Reduction | Nitro group (as a secondary activity) | Amino group |
| Monooxygenase | Hydroxylation | Anthraquinone or anilino rings | Hydroxylated derivatives |
Chemical Stability under Varied Environmental Conditions (e.g., pH, Temperature)
The chemical stability of this compound will be dependent on environmental factors such as pH and temperature.
pH Stability: Based on related compounds, 3-nitroaniline (B104315) is reported to be stable and does not readily break down in neutral, acidic, or alkaline environments. chempanda.com Anthraquinone itself is also a very stable structure. However, the amino linkages in the target molecule could be susceptible to hydrolysis under extreme pH conditions, particularly at elevated temperatures. Hydrolysis of glycosidic bonds in hydroxyanthraquinones is accelerated by acidic conditions and higher temperatures, suggesting that similar conditions might affect the C-N bond in the target compound, although likely to a lesser extent. nih.gov
Table 4: Predicted Stability of this compound under Different Conditions
| Condition | Expected Stability | Rationale based on Analogous Compounds |
|---|---|---|
| Acidic pH (ambient temp.) | Likely stable | Nitroanilines and anthraquinone core are generally stable. |
| Neutral pH (ambient temp.) | High | Expected to be very stable. |
| Alkaline pH (ambient temp.) | Likely stable | Nitroanilines and anthraquinone core are generally stable. |
| Elevated Temperature | Susceptible to degradation | Nitroanilines can be thermally sensitive. Potential for decomposition of substituent groups and eventual core structure at very high temperatures. |
| Acidic pH (elevated temp.) | Potential for hydrolysis | Increased likelihood of C-N bond hydrolysis. |
| Alkaline pH (elevated temp.) | Potential for degradation | Increased reactivity and potential for decomposition. |
Advanced Methodological Approaches in 1,5 Bis O Nitroanilino Anthraquinone Research
In-Situ and Operando Spectroscopy for Reaction Monitoring and Mechanistic Insights
In-situ and operando spectroscopy are powerful tools for observing chemical reactions as they occur, providing real-time data on the structural evolution of reactants, intermediates, and products. mdpi.com This approach offers significant advantages over traditional post-reaction analysis by capturing transient species and providing direct evidence for proposed reaction mechanisms. mdpi.comresearchgate.net
For the synthesis of 1,5-Bis(o-nitroanilino)anthraquinone, typically involving a condensation reaction like the Ullmann condensation, operando spectroscopic methods could be employed to monitor the process under actual reaction conditions. Techniques such as Operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) or Raman spectroscopy would allow researchers to track the reaction progress by observing changes in vibrational bands corresponding to specific functional groups. For instance, the disappearance of N-H stretching bands from the reactant o-nitroaniline and C-Cl or C-Br stretching bands from a halogenated anthraquinone (B42736) precursor, coupled with the appearance of new bands associated with the C-N bond formation and the anthraquinone structure, would provide a kinetic profile of the reaction.
These real-time insights are crucial for optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize byproduct formation. researchgate.net By correlating spectroscopic data with catalytic activity and selectivity, a fundamental mechanistic understanding can be developed. mdpi.com
Table 1: Hypothetical In-Situ IR Spectroscopy Data for this compound Synthesis
| Reaction Time (min) | Key Vibrational Band (cm⁻¹) | Assignment | Relative Intensity Change | Interpretation |
|---|---|---|---|---|
| 0 | ~3400 | N-H stretch (o-nitroaniline) | 100% | Start of reaction, reactant present. |
| 30 | ~3400 | N-H stretch (o-nitroaniline) | Decreasing | Reactant is being consumed. |
| 30 | ~1350 | Ar-N stretch (Product) | Increasing | Product formation is occurring. |
| 120 | ~3400 | N-H stretch (o-nitroaniline) | Minimal | Reaction nearing completion. |
| 120 | ~1350 | Ar-N stretch (Product) | Plateau | Product formation has maximized. |
Microfluidic Synthesis and High-Throughput Screening Techniques
Microfluidic synthesis and high-throughput screening (HTS) represent a paradigm shift in chemical synthesis and discovery, moving from traditional batch processes to continuous-flow, miniaturized systems. youtube.com These techniques use automated instrumentation and software to increase the output of experimentation, application, and testing. youtube.com
The synthesis of this compound could be adapted to a microfluidic reactor setup. This would offer precise control over reaction parameters, including stoichiometry, residence time, and temperature gradients, leading to improved reaction yields, higher purity, and enhanced safety. The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, which is particularly beneficial for exothermic reactions.
High-throughput screening (HTS) can be used to rapidly test large libraries of chemical compounds or reaction conditions to identify "hits" with desired properties. columbiabiosciences.com In the context of this compound, HTS could be employed to:
Optimize Synthesis: A robotic platform could perform hundreds of reactions in parallel in microplates, varying catalysts, solvents, temperatures, and reactant ratios to quickly identify the optimal conditions for synthesis. youtube.com
Discover Derivatives: By reacting a common anthraquinone core with a library of different substituted anilines, HTS could rapidly generate a series of derivatives.
Screen for Properties: These derivatives could then be screened for specific properties, such as color, solubility, or electronic characteristics, using automated spectroscopic or imaging techniques. nih.gov
Table 2: Illustrative High-Throughput Screening for Synthesis Optimization
| Experiment ID | Catalyst | Temperature (°C) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| A-01 | CuI | 150 | DMF | 65 | 92 |
| A-02 | CuI | 170 | DMF | 78 | 95 |
| B-01 | Pd(OAc)₂ | 150 | DMF | 55 | 88 |
| B-02 | Pd(OAc)₂ | 170 | DMF | 62 | 90 |
| C-01 | CuI | 170 | NMP | 82 | 97 |
Surface Characterization Techniques (e.g., AFM, STM) for Thin Films and Interfaces
When this compound is used in applications such as organic electronics or coatings, the structure and properties of its thin films are critically important. Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are indispensable tools for characterizing surfaces at the nanoscale. spectraresearch.commdpi.com
Atomic Force Microscopy (AFM) provides three-dimensional topographical images of a surface with sub-nanometer resolution. spectraresearch.com For a thin film of this compound, AFM could be used to:
Quantify surface roughness and texture.
Visualize the morphology, including the size and distribution of crystalline domains or amorphous regions.
Measure film thickness and uniformity.
Probe local mechanical properties like elasticity and adhesion. mdpi.com
Scanning Tunneling Microscopy (STM) offers even higher resolution, capable of imaging individual molecules and atoms on a conductive or semiconductive surface. researchgate.net For a film of this compound deposited on a conductive substrate like graphite (B72142) or gold, STM could potentially:
Determine the packing arrangement of individual molecules on the surface.
Identify surface defects and grain boundaries at the molecular level.
Probe the local density of electronic states (LDOS), providing insight into the electronic properties of the film.
Table 3: Representative AFM Data for a this compound Thin Film
| Deposition Method | Scan Area (µm x µm) | Average Roughness (Ra, nm) | Root Mean Square Roughness (Rq, nm) | Average Grain Size (nm) |
|---|---|---|---|---|
| Spin Coating | 5 x 5 | 1.2 | 1.5 | 85 |
| Vapor Deposition | 5 x 5 | 0.8 | 1.0 | 150 |
| Drop Casting | 5 x 5 | 4.5 | 5.8 | 320 |
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic State Analysis
Understanding the electronic structure of this compound is key to predicting its behavior in applications like dyes, sensors, or electronic materials. X-ray spectroscopy techniques are exceptionally well-suited for this purpose.
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the local geometric and electronic structure of a selected atomic species. arxiv.org By tuning the X-ray energy to the absorption edge of a specific element (e.g., nitrogen, oxygen), one can obtain an X-ray Absorption Near-Edge Structure (XANES) spectrum. The XANES region is highly sensitive to the oxidation state and coordination environment of the absorbing atom. arxiv.orgresearchgate.net For this compound, XAS could be used to:
Determine the formal oxidation state of nitrogen atoms in the nitro (-NO₂) and amino (-NH-) groups.
Characterize the bonding environment around the carbonyl oxygen atoms of the anthraquinone core.
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information on elemental composition and chemical states. carleton.edu When a surface is irradiated with X-rays, core-level electrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. carleton.edubeilstein-journals.org XPS analysis of this compound could:
Confirm the elemental composition (C, H, N, O) on the surface of a sample.
Distinguish between the different chemical states of nitrogen (in the nitro vs. amino groups) and oxygen (in the nitro vs. carbonyl groups) through shifts in their respective N 1s and O 1s binding energies. nih.gov
Table 4: Expected XPS Binding Energies for this compound
| Core Level | Expected Binding Energy (eV) | Assignment |
|---|---|---|
| C 1s | ~284.8 | Aromatic C-C, C-H |
| C 1s | ~286.5 | Aromatic C-N |
| C 1s | ~288.0 | Carbonyl C=O |
| N 1s | ~400.0 | Amino group (-NH-) |
| N 1s | ~406.0 | Nitro group (-NO₂) |
| O 1s | ~532.0 | Carbonyl group (C=O) |
| O 1s | ~533.5 | Nitro group (-NO₂) |
Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Product Analysis and Purity Assessment
After synthesis, it is imperative to verify the identity of the product, assess its purity, and identify any byproducts. Advanced chromatographic techniques coupled with mass spectrometry are the gold standard for this type of analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) separates volatile and thermally stable compounds in the gas phase before detecting them with a mass spectrometer. mdpi.com While powerful, GC-MS may be unsuitable for a large, complex molecule like this compound due to its expected low volatility and potential for thermal degradation in the heated injector. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is generally the preferred method for analyzing non-volatile and thermally labile compounds like many anthraquinone derivatives. wur.nl In LC-MS, the sample is dissolved in a solvent and separated by a high-performance liquid chromatography (HPLC) column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) data, allowing for molecular weight determination and structural elucidation through fragmentation patterns. LC-MS is critical for:
Purity Assessment: Quantifying the main product relative to any impurities. The use of orthogonal chromatographic conditions can help ensure that no impurity peaks co-elute with the main compound. chromatographyonline.com
Byproduct Identification: The mass spectrometer can determine the molecular weights of minor peaks in the chromatogram, helping to identify byproducts, unreacted starting materials, or degradation products.
Confirmation of Identity: The measured molecular weight of the main peak can confirm the successful synthesis of the target compound, this compound.
Table 5: Hypothetical LC-MS Data for a Synthesis Product Mixture
| Retention Time (min) | Observed [M+H]⁺ (m/z) | Relative Abundance (%) | Proposed Identity |
|---|---|---|---|
| 4.2 | 139.04 | 1.5 | o-nitroaniline (Starting Material) |
| 8.9 | 360.03 | 3.2 | Monosubstituted Intermediate |
| 15.7 | 481.09 | 95.1 | This compound (Product) |
| 16.5 | 497.08 | 0.2 | Oxidized Byproduct |
Future Directions and Emerging Research Avenues for 1,5 Bis O Nitroanilino Anthraquinone
Integration into Novel Hybrid Organic-Inorganic Materials
A significant future research direction for 1,5-Bis(o-nitroanilino)anthraquinone lies in its potential incorporation into hybrid organic-inorganic materials. The presence of nitro and amino functional groups offers multiple coordination sites for interaction with metal ions or inorganic clusters. This could enable the synthesis of novel materials with synergistic properties, combining the processability and electronic tunability of the organic component with the stability and catalytic or magnetic properties of the inorganic counterpart.
Future research could focus on:
Coordination Polymers and Metal-Organic Frameworks (MOFs): Investigating the self-assembly of this compound with various metal centers to form crystalline coordination polymers or porous MOFs. These materials could be explored for applications in gas storage, separation, and heterogeneous catalysis.
Functionalized Nanoparticles: Grafting this compound onto the surface of inorganic nanoparticles (e.g., silica (B1680970), titania, gold) to create functionalized nanocomposites. The anthraquinone (B42736) derivative could impart specific optical or electronic properties to the nanoparticles, leading to new sensors or photocatalysts.
Sol-Gel Derived Materials: Incorporating the molecule into silica or titania matrices via the sol-gel process to produce transparent, rigid glasses or thin films with tailored optical and electronic characteristics.
Exploration of Quantum Chemical Phenomena and Advanced Electronic Applications
The extended π-conjugated system of the anthraquinone core, perturbed by the electron-withdrawing nitro groups and electron-donating amino linkers, makes this compound a compelling candidate for fundamental quantum chemical studies and advanced electronic applications.
Future investigations in this area could include:
Theoretical Modeling of Electronic Structure: Employing Density Functional Theory (DFT) and other computational methods to thoroughly investigate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and charge distribution of the molecule. researchgate.net Such studies can predict its electronic and optical properties, including absorption and emission spectra. researchgate.net
Non-Linear Optical (NLO) Properties: The push-pull electronic nature of the substituents on the anthraquinone scaffold suggests potential for significant NLO properties. Theoretical calculations and experimental measurements could explore its second- and third-order hyperpolarizabilities for applications in optical switching and frequency conversion.
Organic Field-Effect Transistors (OFETs): The planar structure of the anthraquinone core is conducive to intermolecular π-π stacking, a key requirement for charge transport in organic semiconductors. Research into the thin-film deposition and charge mobility of this compound could assess its viability for use in OFETs.
Rational Design of Next-Generation Functional Molecules with Tailored Properties
This compound can serve as a versatile scaffold for the rational design of new functional molecules with precisely tailored properties. The peripheral nitro and amino groups, as well as the anthraquinone core itself, offer sites for chemical modification.
Prospective research could involve:
Modulation of Redox Potentials: The introduction of additional electron-donating or electron-withdrawing groups onto the o-nitroanilino rings could be used to fine-tune the redox potentials of the anthraquinone core. rsc.org This is particularly relevant for applications in organic electronics and energy storage, such as in redox flow batteries.
Synthesis of NIR Dyes and Fluorescent Probes: Chemical modifications aimed at extending the π-conjugation or altering the intramolecular charge transfer characteristics could lead to the development of novel near-infrared (NIR) absorbing dyes or fluorescent sensors for specific analytes.
Development of Chemosensors: The nitroanilino moieties can be chemically transformed to create binding sites for specific ions or molecules. Changes in the photophysical properties of the molecule upon binding could form the basis for highly selective and sensitive chemosensors.
Computational Prediction of Novel Reactivities and Applications for Anthraquinone Derivatives
Computational chemistry provides a powerful tool for predicting the reactivity and potential applications of molecules like this compound, guiding experimental efforts and accelerating the discovery process.
Future computational studies could focus on:
Reaction Mechanism and Pathway Analysis: Theoretical modeling can be used to explore the mechanisms of potential chemical transformations, such as the reduction of the nitro groups or nucleophilic substitution on the anthraquinone core. This can help in designing efficient synthetic routes to new derivatives.
Virtual Screening for Biological Activity: Although outside the strict scope of materials science, computational docking studies could be employed to predict the interaction of this compound and its derivatives with biological targets, such as enzymes or DNA, suggesting potential, unexplored biomedical applications.
Prediction of Material Properties: Computational simulations can predict bulk material properties, such as crystal packing, charge transport mobility, and mechanical properties, which are crucial for the design of functional organic materials.
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering
The full potential of this compound can only be realized through collaborative, interdisciplinary research that bridges the gap between fundamental chemistry and applied materials engineering.
Future interdisciplinary efforts should encompass:
Synthesis and Device Fabrication: Collaboration between synthetic chemists and materials engineers will be essential to not only synthesize the molecule and its derivatives but also to fabricate and test prototype devices, such as sensors, transistors, and optical components.
Structure-Property-Performance Relationships: A concerted effort involving characterization, computational modeling, and device testing is needed to establish clear relationships between the molecular structure of this compound, its material properties, and its performance in specific applications.
Exploration of Sustainable Synthesis and Processing: Research at the interface of chemistry and chemical engineering could focus on developing environmentally benign synthetic routes and processing techniques for this compound-based materials, aligning with the principles of green chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,5-Bis(o-nitroanilino)anthraquinone, and how do reaction conditions influence yield?
- Methodological Answer: Synthesis typically involves nitration and amination of anthraquinone precursors. For example, nitration of anthraquinone under controlled conditions (e.g., nitric acid as a co-reagent) yields 1,5-dinitroanthraquinone, which can undergo nucleophilic substitution with o-nitroaniline. Reaction temperature (120–130°C) and solvent choice (e.g., nitrobenzene) critically affect regioselectivity and purity . Optimization requires monitoring via HPLC or TLC to track intermediates.
Q. How is the molecular geometry of this compound characterized, and what computational methods validate experimental data?
- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level is widely used to optimize molecular geometry. X-ray crystallography confirms planarity deviations (e.g., ~0.08 Å in anthraquinone derivatives) and intermolecular interactions (C–H⋯π, π–π stacking). Frequency calculations ensure energy minima, while Fukui functions predict reactive sites .
Q. What biological activities are associated with 1,5-disubstituted anthraquinones, and how are these evaluated experimentally?
- Methodological Answer: Anticancer and antimicrobial activities are assessed via cytotoxicity assays (MTT/XTT) and biofilm inhibition studies. For example, anthraquinones intercalate DNA, inducing apoptosis or paraptosis, validated via flow cytometry and comet assays. Biofilm assays use crystal violet staining and metabolic activity measurements (e.g., XTT reduction) .
Advanced Research Questions
Q. How do substituent positions (1,5 vs. 1,4 or 1,8) on anthraquinone scaffolds influence DNA binding kinetics and dissociation rates?
- Methodological Answer: 1,5-Disubstituted derivatives exhibit slower DNA dissociation due to steric hindrance and transient base-pair unstacking ("DNA breathing"). Comparative studies using stopped-flow spectroscopy or surface plasmon resonance (SPR) reveal that 1,5-substituted anthraquinones have dissociation constants (Kd) 3–5× lower than 1,4-analogs. Molecular docking (AutoDock Vina) and MD simulations further validate binding modes .
Q. What contradictions exist in the reported bioactivity of anthraquinone derivatives, and how can experimental design resolve them?
- Methodological Answer: Discrepancies in antifungal efficacy (e.g., biofilm vs. planktonic inhibition) arise from variations in assay conditions (e.g., media composition, incubation time). Standardizing protocols (CLSI guidelines) and using isogenic mutant strains (e.g., Candida albicans Δefg1) can isolate structure-activity relationships. Meta-analyses of IC50 values across studies highlight substituent-dependent trends .
Q. How can computational models (e.g., DFT, CADD) predict the reactivity and drug-likeness of this compound derivatives?
- Methodological Answer: DFT-derived descriptors (HOMO/LUMO energies, electrophilicity index) correlate with redox activity and stability. CADD tools (Schrödinger Suite, MOE) perform virtual screening against cancer targets (e.g., topoisomerase II), prioritizing derivatives with high docking scores and ADMET-compliant profiles (e.g., LogP <5, PSA <140 Ų). QSAR models trained on anthraquinone libraries further refine predictions .
Q. What challenges arise in crystallizing this compound, and how are polymorphism or solvate formation mitigated?
- Methodological Answer: Anthraquinone derivatives often form solvates due to polar nitro groups. Recrystallization from aprotic solvents (e.g., DMF/toluene mixtures) under inert atmospheres reduces solvent inclusion. Differential Scanning Calorimetry (DSC) and PXRD distinguish polymorphs, while Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions driving crystal packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
